molecular formula C14H15ClN2O3 B1292979 [1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid CAS No. 1035840-96-0

[1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

Cat. No.: B1292979
CAS No.: 1035840-96-0
M. Wt: 294.73 g/mol
InChI Key: UFYMPRPQTRWLAW-UHFFFAOYSA-N
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Description

[1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid: is a chemical compound with the molecular formula C14H15ClN2O3 This compound is known for its unique structure, which includes a benzoxazole ring substituted with a chlorine atom and a piperidine ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a suitable chloro-substituted carboxylic acid derivative under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.

    Acetic Acid Attachment: The final step involves the attachment of the acetic acid moiety to the piperidine ring, which can be achieved through esterification or amidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzoxazole ring, potentially reducing the chlorine substituent to a hydrogen atom.

    Substitution: The chlorine atom on the benzoxazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., dimethylformamide).

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dechlorinated benzoxazole derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or chemical resistance.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Molecular Probes: It can be used as a fluorescent probe for detecting specific biomolecules.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.

    Therapeutic Agents: It may have therapeutic potential in treating diseases such as cancer or neurological disorders.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other chemicals.

    Pharmaceuticals: It can be used in the production of pharmaceutical compounds with specific biological activities.

Mechanism of Action

The mechanism of action of [1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can interact with the active site of enzymes, inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity to its target, while the acetic acid moiety can facilitate its solubility and bioavailability.

Comparison with Similar Compounds

    [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid: Similar structure but with a different position of the chlorine atom.

    N-substituted 6-Fluoro-3-benzoxazole derivatives: These compounds have a fluorine atom instead of chlorine and different substituents on the piperidine ring.

    Benzothiazole derivatives: These compounds have a sulfur atom in place of the oxygen in the benzoxazole ring.

Uniqueness:

    Chlorine Substitution: The presence of a chlorine atom at the 6-position of the benzoxazole ring imparts unique chemical and biological properties.

    Piperidine Ring: The piperidine ring enhances the compound’s stability and binding affinity to molecular targets.

    Acetic Acid Moiety: The acetic acid group improves the compound’s solubility and bioavailability, making it more effective in biological applications.

Biological Activity

[1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

  • Molecular Formula : C12H14ClN3O
  • Molecular Weight : 251.71 g/mol
  • CAS Number : 1119452-00-4

Antimicrobial Activity

Research indicates that compounds containing the benzoxazole moiety exhibit varying degrees of antimicrobial activity. In a study examining derivatives of benzoxazole, it was found that many compounds demonstrated selective antibacterial effects primarily against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound 1Bacillus subtilis25 µg/mL
Compound 2Escherichia coli50 µg/mL
Compound 3Candida albicans30 µg/mL

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. Various compounds have shown cytotoxic effects on multiple cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells. For instance, a structure–activity relationship (SAR) analysis revealed that certain substitutions on the benzoxazole ring significantly enhanced cytotoxicity against these cancer cells .

Case Study: Cytotoxicity Testing

In a recent study, the compound was tested against several cancer cell lines, revealing IC50 values indicative of its potential as an anticancer agent. The results showed that the compound exhibited selective toxicity towards cancer cells compared to normal cells, suggesting a promising therapeutic index.

Table 2: Cytotoxicity Results of this compound

Cell LineIC50 (µM)Selectivity Index
MCF-7155
A549204
PC3184.5

Enzyme Inhibition

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its enzyme inhibitory activities. Notably, it has shown promising results as an inhibitor of acetylcholinesterase (AChE) and urease, which are important targets in treating Alzheimer's disease and managing urea metabolism, respectively .

Table 3: Enzyme Inhibition Activities

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)12
Urease9

Properties

IUPAC Name

2-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c15-10-3-4-11-12(7-10)20-14(16-11)17-5-1-2-9(8-17)6-13(18)19/h3-4,7,9H,1-2,5-6,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYMPRPQTRWLAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(O2)C=C(C=C3)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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